Quincoridine

Descripción

Contextualization within Quinuclidine (B89598) Alkaloid Chemistry

Quincoridine belongs to the broader family of quinuclidine alkaloids, a class of organic compounds characterized by a 1-azabicyclo[2.2.2]octane core structure. wikipedia.orgnih.gov This structural motif is central to the renowned Cinchona alkaloids, which include quinine (B1679958), quinidine (B1679956), cinchonine (B1669041), and cinchonidine. bohrium.com These natural products, extracted from the bark of the Cinchona tree, have a long history in both medicine and chemistry. udel.edunih.gov

This compound is produced through the chemical modification of these natural alkaloids, positioning it as a semi-natural derivative. buchler-gmbh.com The fundamental quinuclidine skeleton imparts specific chemical properties, such as a pronounced basicity centered on the bridgehead nitrogen atom. wikipedia.org The functional groups inherent to the parent Cinchona alkaloids, such as the quinoline (B57606) unit and a hydroxyl group, are often retained or strategically modified in derivatives like this compound. nih.gov This allows for a combination of the inherent chirality and structural rigidity of the quinuclidine core with new functionalities, expanding the chemical space accessible from the natural alkaloid pool. buchler-gmbh.com

The availability of Cinchona alkaloids as pairs of pseudoenantiomers (e.g., quinine and quinidine) is a significant feature of this chemical class, providing access to catalysts that can generate either enantiomer of a desired product. nih.govbuchler-gmbh.com this compound and its diastereomer, Quincorine (B1366806) (QCI), continue this legacy, serving as enantiopure starting materials for further synthetic elaboration. buchler-gmbh.com

Significance in Advanced Organic Synthesis and Catalysis Research

A primary area of significance for this compound is its application in asymmetric synthesis, where it serves as a precursor to a new generation of chiral ligands and organocatalysts. buchler-gmbh.com The demand for enantioselective catalysts for producing enantiomerically pure compounds is substantial in modern organic chemistry. researchgate.net Derivatives of Cinchona alkaloids have been established as "privileged catalysts" due to their remarkable versatility and effectiveness across a wide range of asymmetric reactions. udel.edubuchler-gmbh.com

Ligands and catalysts derived from this compound have demonstrated high levels of enantioselectivity in various catalytic processes. buchler-gmbh.com The predictable stereochemical outcome and robust nature of these catalysts make them highly valuable tools for synthetic chemists. buchler-gmbh.com Their effectiveness has been documented in numerous transformations, consistently yielding products with high enantiomeric excess (ee). buchler-gmbh.com

Table 1: Performance of this compound-Derived Catalysts in Asymmetric Reactions

| Catalytic Process | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|

| Acylation | Up to 99% | buchler-gmbh.com |

| Hydrogenation | Up to 99% | buchler-gmbh.com |

| Cross-Coupling Reactions | High Enantioselectivity | buchler-gmbh.com |

This table illustrates the high efficiency of catalysts based on the this compound framework in achieving excellent levels of stereocontrol.

The development of these catalysts showcases the power of modifying natural product scaffolds to create tailored, highly efficient synthetic tools. udel.edu The ability to achieve such high stereocontrol is a testament to the well-defined three-dimensional structure of the quinuclidine core. nih.gov

Role in the Exploration of Molecular Interactions

The distinct molecular architecture of this compound makes it an excellent platform for studying molecular recognition and non-covalent interactions. The catalytic prowess of its derivatives is fundamentally rooted in the precise interactions between the catalyst and the substrates. nih.gov The quinuclidine framework possesses several key features that facilitate these interactions.

The tertiary amine within the bicyclic system acts as a basic center, capable of activating nucleophiles or interacting with acidic protons. nih.gov Concurrently, other functional groups, such as the hydroxyl group often found in its parent alkaloids, can act as hydrogen-bond donors to activate electrophiles. nih.gov This bifunctionality is crucial for bringing reactants together in a specific orientation within the catalyst's chiral environment. nih.gov

Furthermore, the additional hydroxymethyl group present on this compound provides a synthetic handle for attaching other pharmacophoric or reporter groups. buchler-gmbh.com This allows researchers to design more complex molecular systems to probe specific biological interactions or to develop novel catalysts for reactions like phase-transfer catalysis. buchler-gmbh.com The study of these interactions is aided by spectroscopic methods and computational modeling, which can elucidate the transient, non-covalent forces that govern the catalytic cycle and molecular assembly processes. nih.govmdpi.com

Table 2: Key Structural Features of Cinchona Alkaloid Derivatives for Molecular Interaction

| Functional Group/Moiety | Role in Molecular Interaction | Reference |

|---|---|---|

| Quinuclidine Nitrogen | Basic center, activates nucleophiles | nih.gov |

| Hydroxyl Group | Hydrogen-bond donor, activates electrophiles | nih.gov |

| Quinoline Unit | Chromophore for spectroscopic studies, steric influence | nih.gov |

This table summarizes the roles of the principal functional components in mediating the molecular interactions essential for catalysis and recognition.

Through systematic modification and study, compounds like this compound contribute to a deeper understanding of how molecular structure dictates function, particularly in the intricate realm of asymmetric catalysis. nih.gov

This compound is a chemical compound structurally related to the Cinchona alkaloids, notably quinine and quinidine. Its significance lies in its derivation from these natural products and its utility as a chiral building block in organic synthesis.

Structure

2D Structure

3D Structure

Propiedades

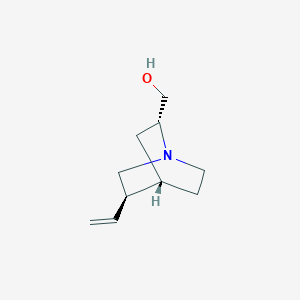

IUPAC Name |

[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h2,8-10,12H,1,3-7H2/t8-,9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFZBOMPQVRGKU-LPEHRKFASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@@H]2CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318053 | |

| Record name | Quincoridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207129-36-0 | |

| Record name | Quincoridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207129-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quincoridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azabicyclo[2.2.2]octane-2-methanol, 5-ethenyl-, (1S,2R,4S,5R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Origin and Structural Elucidation of Quincoridine

Derivation from Cinchona Alkaloids: Quinine (B1679958) and Quinidine (B1679956) Cleavage Reactions

Quincoridine is obtained through chemical transformation, specifically the cleavage of Cinchona alkaloids. buchler-gmbh.com Quinine and quinidine are major alkaloids found in the bark of Cinchona species. researchgate.netcenmed.comnih.govunizg.hrnih.gov this compound is formed by the cleavage of the C4'-C9 bond in the corresponding Cinchona alkaloids, quinidine and quinine. lew.ro This process effectively "truncates" the Cinchona alkaloid structure, yielding the quinuclidine (B89598) portion with its inherent stereocenters. lew.ro

Enantiopure Quinuclidine Framework and Inherited Stereochemical Features

This compound is characterized as an enantiopure quinuclidine compound. buchler-gmbh.com The quinuclidine structural unit is a bicyclic amine that contains chiral centers. lew.ro In the case of this compound, the quinuclidine core preserves the four chiral centers present in the original Cinchona alkaloids after the C4'-C9 bond cleavage. lew.ro This results in a specific stereochemical configuration. For example, one reported stereoisomer of this compound is [(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol. nih.gov Another is [(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol. nih.gov These stereochemical features are inherited from the specific stereochemistry of the Cinchona alkaloid precursor. The molecular geometry of quinuclidine derivatives like this compound can be similar to certain threo-alkaloids. nih.gov

Relationship to Structurally Similar Alkaloids

This compound is structurally related to other quinuclidine derivatives, particularly quincorine (B1366806). lew.ronih.govresearchgate.net Quincorine (QCI) and this compound (QCD) are described as diastereomeric enantiopure quinuclidines. nih.gov They are considered "truncated" Cinchona alkaloids as they retain the chiral centers of the quinuclidine core after the cleavage of the C4'-C9 bond in quinine and quinidine, respectively. lew.ro These compounds serve as key intermediates and chiral building blocks for the synthesis of novel compounds and have been explored as ligands or catalysts in asymmetric synthesis, similar to their parent alkaloids. lew.roresearchgate.net The additional hydroxymethyl functionality in this compound and Quincorine allows for further functionalization and the creation of derivatives with potential biological activity or catalytic applications. buchler-gmbh.com

Chemical Information for Mentioned Compounds

| Compound Name | PubChem CID | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 4547092 | C₁₀H₁₇NO | 167.25 |

| Quinine | 3034034 | C₂₀H₂₄N₂O₂ | 324.42 |

| Quinidine | 441074 | C₂₀H₂₄N₂O₂ | 324.42 |

| Quincorine | 10997424 | C₁₀H₁₇NO | 167.25 |

Selected Physical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless to light orange to yellow liquid | chemimpex.com |

| Boiling Point | 267 °C | buchler-gmbh.comchemimpex.com |

| Density | 1.05 | chemimpex.com |

| Refractive Index | n20D 1.52 | chemimpex.com |

| Optical Rotation | [α]²⁵D = 190 - 200 ° (C=1 in MeOH) | chemimpex.com |

| Molecular Weight | 167.25 | chemimpex.com |

| Molecular Formula | C₁₀H₁₇NO | chemimpex.com |

Advanced Synthetic Methodologies and Chemical Transformations of Quincoridine

Strategies for Synthesis from Cinchona Alkaloid Precursors

Quincoridine can be obtained through chemical transformations starting from cinchona alkaloids. buchler-gmbh.com Cinchona alkaloids, such as quinine (B1679958), quinidine (B1679956), cinchonine (B1669041), and cinchonidine, are natural products isolated from the bark of Cinchona trees. wikipedia.orgnih.gov These alkaloids contain a quinuclidine (B89598) core linked to a quinoline (B57606) or dihydroquinoline moiety. nih.gov The synthesis of this compound from these precursors typically involves reactions that modify or cleave the cinchona alkaloid structure while preserving or forming the quinuclidine bicyclic system with the characteristic vinyl and hydroxymethyl substituents. Didehydrated derivatives of quincorine (B1366806) and this compound have been synthesized from cinchona alkaloids. nih.gov

Asymmetric Synthesis Approaches and Stereochemical Control

Asymmetric synthesis approaches are crucial for obtaining this compound and its analogues in enantiopure form, which is often essential for their applications in asymmetric catalysis and as chiral building blocks.

Enantioselective Pathways for this compound and Its Analogues

Enantioselective synthetic routes to quinuclidine derivatives, including those structurally related to this compound, have been developed. These approaches often involve catalytic asymmetric reactions to establish the desired stereocenters. For instance, enantioselective total syntheses of cinchona alkaloids like quinine and quinidine, which share the quinuclidine core, have been achieved using strategies that control the configuration at key stereogenic centers, including those on the quinuclidine ring. researchgate.netresearchgate.netnih.gov Some methods utilize organocatalysis or transition metal catalysis to induce asymmetry. chinesechemsoc.orgresearchgate.netresearchgate.netchinesechemsoc.org For example, iridium-catalyzed intramolecular allylic dearomatization reactions have been employed for the enantioselective synthesis of indolenine-fused quinuclidine derivatives, achieving high enantioselectivity (up to >99% ee) and diastereoselectivity. chinesechemsoc.orgchinesechemsoc.org

Quincorine and this compound derived chiral diamines have been synthesized and used as catalysts in asymmetric transformations, such as the enantioselective monobenzoylation of meso-1,2-diols, demonstrating their utility in controlling stereochemistry. rsc.org These catalysts, derived from truncated cinchona alkaloids, were shown to efficiently catalyze the reaction with high enantiomeric excesses (95–99% ee). rsc.org

Diastereoselective Radical Cyclization Routes to Substituted Quinuclidines

Diastereoselective radical cyclization reactions have emerged as a strategy for constructing substituted quinuclidine rings. A phosphorus hydride mediated radical addition/cyclization reaction of 1,7-dienes has been developed, providing a diastereoselective approach to 2,5-disubstituted quinuclidines. acs.orgnih.govacs.org This method involves the reaction of a 1,7-diene with diethyl thiophosphite, leading to trisubstituted piperidines, which are subsequently converted to 2,5-disubstituted quinuclidines via SN2-type cyclizations. nih.govacs.org This approach has been explored for the synthesis of quinuclidines with structural similarities to (-)-quinine, demonstrating control over the relative stereochemistry. acs.orgnih.gov

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold, with its functional groups and bicyclic structure, serves as a versatile platform for chemical derivatization and functionalization, allowing for the synthesis of novel compounds with potentially altered properties.

Synthesis of Novel Quinuclidinone Analogues with Defined Stereogenic Centers

Quinuclidinone analogues, which incorporate the quinuclidine core with a carbonyl group, can be synthesized from precursors like this compound. Enantiopure 3-quinuclidinone analogues with multiple stereogenic centers have been prepared from quincorine and this compound through multi-step synthetic pathways. acs.org These syntheses involve transforming the starting materials into the desired quinuclidinone structures while maintaining or establishing defined stereochemical configurations. For example, a six-step pathway has been reported for the synthesis of enantiopure 3-quinuclidinone analogues from quincorine and this compound. acs.org Nucleophilic additions to the carbonyl group of these quinuclidinone analogues have shown preferential attack from specific faces, indicating stereochemical control in further transformations. acs.org Novel substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides and substituted (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoates, which are quinuclidinone derivatives, have also been synthesized. rsc.orgresearchgate.netresearchgate.net

Esterification and Amidation Reactions for Quinuclidine Derivatives

The hydroxymethyl group in this compound and related quinuclidine derivatives provides a site for esterification reactions. Similarly, the amine functionality in the quinuclidine core and potential carboxylic acid moieties in derivatives allow for amidation reactions. Six new optically active esters have been synthesized by the esterification of benzoic, salicylic, or acetylsalicylic acid chlorides with truncated cinchona alkaloids, including quincorine and this compound. lew.ro These reactions demonstrate the ability to form ester linkages with the hydroxyl group present in these quinuclidine derivatives.

Cycloaddition Reactions for Heterocyclic Integration (e.g., Triazoles)

This compound derivatives have been successfully employed as substrates in cycloaddition reactions, facilitating the integration of heterocyclic systems, such as triazoles, onto the quinuclidine core. Specifically, didehydrated derivatives of this compound have been utilized as addition partners in [3+2] Huisgen cycloaddition reactions. nih.govmdpi.comresearchgate.netresearchgate.net This strategy allows for the formation of triazole-containing compounds that incorporate the quinuclidine ring system. nih.govmdpi.com The resulting compounds carry the quinuclidine moiety at both ends of the newly formed triazole ring. nih.govmdpi.com The structures of some of these triazole-containing derivatives have been characterized using techniques such as X-ray diffraction analysis to confirm the successful cycloaddition and the position of the quinuclidine ring relative to the triazole. nih.govmdpi.com This demonstrates the utility of this compound derivatives in constructing complex molecular scaffolds through efficient cycloaddition strategies.

Development of this compound-Based Chiral Building Blocks for Complex Syntheses

This compound stands as an important enantiopure chiral building block, readily accessible through the chemical transformation of Cinchona alkaloids. buchler-gmbh.combuchler-gmbh.com Its incorporation into synthetic strategies allows for the introduction of defined stereochemistry into target molecules. A range of new chiral building blocks have been developed based on this compound and its pseudo-enantiomer, Quincorine, effectively expanding the available chiral pool of fine chemicals. buchler-gmbh.combuchler-gmbh.com

The utility of this compound and its derivatives extends to their application in asymmetric synthesis, particularly as precursors for the development of highly enantioselective chiral ligands and catalysts. buchler-gmbh.com These this compound-based ligands have demonstrated high enantioselectivity, achieving values up to 99% ee in various catalytic processes, including acylation, hydrogenation, and cross-coupling reactions. buchler-gmbh.com

Furthermore, this compound serves as a key building block in the synthesis of more complex molecules, including intermediates for pharmaceuticals. researchgate.netlew.ro For instance, enantiopure 3-quinuclidinone analogues, which are important precursors for muscarinic receptor ligands like solifenacin, have been synthesized starting from this compound. researchgate.net The presence of the hydroxymethyl functionality in this compound provides a convenient handle for further functionalization, enabling the attachment of additional groups for the synthesis of complex and selective therapeutic agents. buchler-gmbh.combuchler-gmbh.com Transformations of the vinyl group present in this compound into other functionalities, such as alkynes, also yield valuable homochiral building blocks. researchgate.netd-nb.info The resulting 10,11-didehydro-quincoridine, an ethynyl (B1212043) analog, is considered a valuable homochiral building block for asymmetric synthesis and medicinal chemistry, similar to this compound itself. d-nb.info

Applications in Asymmetric Catalysis

Quincoridine and Its Derivatives as Chiral Ligand Platforms

This compound (QCD) and its related compound, Quincorine (B1366806) (QCI), are enantiopure quinuclidine (B89598) compounds obtained through chemical transformations of Cinchona alkaloids. buchler-gmbh.com These structures, possessing an additional hydroxymethyl functionality compared to the parent Cinchona alkaloids, offer sites for further derivatization, enabling the creation of a diverse range of chiral ligands. buchler-gmbh.com The quinuclidine core provides a rigid, chiral scaffold, while modifications at the hydroxymethyl group or other positions can tune the electronic and steric properties of the resulting ligands. buchler-gmbh.com This tunability is crucial for optimizing catalyst performance in various asymmetric reactions. Derivatives of this compound, including those with modified amino functionalities (e.g., this compound-amine), have been synthesized and explored as ligands in transition metal-catalyzed reactions. diva-portal.orgdiva-portal.org The development of new chiral ligands based on the quinuclidine framework of this compound and Quincorine has proven highly effective in achieving high enantioselectivities, with values up to 99% ee reported for different catalytic processes. buchler-gmbh.com

Enantioselective Catalytic Reactions Mediated by this compound Complexes

This compound and its derivatives have been successfully employed as chiral ligands in a variety of enantioselective catalytic reactions, leading to the formation of valuable chiral products.

Asymmetric Dihydroxylation of Olefins

The asymmetric dihydroxylation (AD) of olefins, a powerful method for the synthesis of vicinal diols, has seen the application of Cinchona alkaloid derivatives. buchler-gmbh.comwikipedia.orgacsgcipr.org While the Sharpless asymmetric dihydroxylation typically utilizes dihydroquinidine (B8771983) (DHQD) and dihydroquinine (DHQ) ligands, the versatility of Cinchona alkaloid transformations suggests the potential for this compound-based ligands in this reaction class. buchler-gmbh.comwikipedia.org Although direct examples of this compound specifically in the Sharpless AD were not extensively detailed in the search results, the broader class of quinuclidine compounds derived from Cinchona alkaloids, including QCI and QCD derivatives, opens avenues for exploring their utility in asymmetric dihydroxylation and other related oxidative processes. buchler-gmbh.com

Asymmetric Hydrogenation of Ketones

This compound derivatives have been investigated as chiral ligands in the asymmetric hydrogenation of ketones, a key transformation for the synthesis of chiral alcohols. fishersci.comwikipedia.orguni.luresearchgate.net Specifically, this compound-amine, a derivative of this compound, has been utilized as a ligand in ruthenium-catalyzed hydrogenation of prochiral ketones. diva-portal.orgresearchgate.netcapes.gov.br Studies have shown that ruthenium complexes incorporating this compound-amine can catalyze the hydrogenation of aromatic and aliphatic ketones. capes.gov.br While this compound-amine showed high activity, the enantioselectivities obtained were reported to be lower compared to its pseudo-enantiomer, Quincorine-amine. capes.gov.br However, some ruthenium catalysts derived from this compound-amine have demonstrated good catalytic performance with enantiomeric excesses of up to 99% in the asymmetric transfer hydrogenation of ketones. researchgate.net

Data from research findings on asymmetric hydrogenation of ketones using this compound-based catalysts:

| Catalyst Type | Substrate Class | Enantioselectivity (ee) | Reference |

| Ru-Quincoridine-amine | Aromatic and Aliphatic Ketones | Lower compared to Quincorine-amine | capes.gov.br |

| Ru-Quincoridine-amine | Ketones (Transfer Hydrogenation) | Up to 99% | researchgate.net |

Applications in Acylation and Cross-Coupling Reactions

This compound and its derivatives have also found applications in asymmetric acylation and cross-coupling reactions. Chiral diamines derived from Quincorine and this compound have been shown to efficiently catalyze the asymmetric monobenzoylation of cyclic and acyclic meso-1,2-diols, achieving enantiomeric excesses of 95-99%. researchgate.netrsc.org This highlights their effectiveness as chiral acyl transfer catalysts. rsc.org

In the realm of cross-coupling reactions, phosphino-Quincoridine derivatives have been explored as chiral ligands in catalytic asymmetric Grignard cross-coupling. acs.orgnih.govcaltech.edu High enantioselectivity has been reported with phosphine-Quincoridine ligands in certain nickel-catalyzed cross-coupling reactions. nih.govcaltech.edu

Data on enantioselectivity in asymmetric acylation:

| Catalyst Type | Reaction Type | Substrate Class | Enantioselectivity (ee) | Reference |

| This compound-derived chiral diamines | Asymmetric Monobenzoylation | meso-1,2-diols | 95-99% | researchgate.netrsc.org |

Data on enantioselectivity in asymmetric cross-coupling:

| Catalyst Type | Reaction Type | Substrate Class | Enantioselectivity (ee) | Reference |

| Phosphine-Quincoridine | Asymmetric Grignard Cross-coupling | Vinyl bromide | High | nih.govcaltech.edu |

Role in Phase Transfer Catalysis

This compound derivatives have been investigated for their potential in phase transfer catalysis (PTC). buchler-gmbh.comjku.at Quinuclidine compounds, in general, have been increasingly used in molecular recognition processes, including the development of efficient phase transfer catalysts. buchler-gmbh.com While some studies exploring this compound in asymmetric decarboxylative thiocyanation under PTC conditions showed moderate enantioselectivity (46:54 e.r.), other Cinchona alkaloid-derived quaternary ammonium (B1175870) salts have proven effective chiral phase transfer catalysts in reactions like the asymmetric alkylation of glycine (B1666218) imines, achieving high enantiomeric excesses. jku.atrsc.org This suggests that appropriate structural modifications of this compound could lead to effective chiral phase transfer catalysts.

Mechanistic Investigations into this compound's Catalytic Processes

Mechanistic studies have been conducted to understand how this compound-based catalysts operate and induce enantioselectivity. For instance, in the ruthenium-catalyzed hydrogenation of ketones using this compound-amine, kinetic and computational studies have been employed to rationalize the observed stereoselectivity. capes.gov.brnih.gov These investigations can reveal details about the transition states and the role of the chiral ligand in orienting the substrate and influencing the reaction pathway. capes.gov.brnih.gov Theoretical calculations have provided insights into the activation barriers and the mechanism of dihydrogen activation in these hydrogenation reactions. capes.gov.brnih.gov Understanding these mechanisms is crucial for the rational design of improved this compound-based catalysts with enhanced activity and selectivity. capes.gov.br

Elucidation of Chiral Induction Mechanisms

The mechanism of chiral induction in reactions catalyzed by this compound derivatives is a key area of study. Chiral induction refers to the asymmetric influence of a chiral substance on a prochiral substrate, leading to the preferential formation of one enantiomer over the other.

In the context of this compound-based catalysts, the chiral quinuclidine core plays a crucial role in creating a specific chiral environment around the reactive center researchgate.net. This environment can influence the approach of the substrate and the transition state geometry, ultimately dictating the stereochemical outcome of the reaction uni-muenchen.de. Studies on related chiral systems, such as quinoline-derived oligoamide foldamers, highlight the importance of steric effects at the stereogenic center in rationalizing the sense of chiral induction uni-muenchen.de. The preferred conformation of the catalyst-substrate complex in the transition state is influenced by the spatial arrangement of substituents, leading to facial selectivity in the reaction uni-muenchen.de.

While specific detailed mechanisms for this compound-catalyzed reactions were not extensively detailed in the search results beyond its general role as a chiral scaffold and ligand in asymmetric catalysis buchler-gmbh.comresearchgate.netpsu.edu, the principles of chiral induction in similar quinuclidine-based systems and other chiral catalysts, such as Cinchona alkaloid derivatives, provide a framework for understanding. These mechanisms often involve specific non-covalent interactions, such as hydrogen bonding or π-π stacking, between the catalyst and the substrate in the transition state, which are guided by the chiral structure of the catalyst researchgate.netresearchgate.net.

Computational Modeling of Transition States and Reaction Pathways

Computational modeling, particularly using quantum chemistry methods like Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms and transition states in asymmetric catalysis mit.educhemrxiv.orgims.ac.jp. By calculating the structures and energies of transition states, computational studies can provide insights into the factors that govern enantioselectivity mit.eduucsb.edu.

Although specific computational studies focused solely on this compound-catalyzed reactions were not prominently featured in the search results, the general applicability of computational methods to model transition states and reaction pathways in asymmetric catalysis is well-established mit.educhemrxiv.orgims.ac.jpucsb.edu. These methods can help to elucidate the lowest energy pathway for a reaction and the structure of the highest energy point along that pathway, which is the transition state ims.ac.jpwikipedia.org. Analyzing the interactions within the transition state complex can reveal how the chiral catalyst influences the stereochemical outcome ucsb.edu.

Recent advancements in computational methods, including machine learning approaches, aim to accelerate the prediction of transition state structures, making the computational study of catalytic reactions more efficient mit.eduims.ac.jp. These tools can be applied to complex systems involving chiral catalysts like this compound derivatives to gain a deeper understanding of their catalytic behavior mit.edu.

Role of Specific Functional Groups (e.g., Hydroxymethyl) in Catalytic Activity

The presence of specific functional groups on the this compound scaffold significantly influences its catalytic activity and selectivity. This compound possesses a hydroxymethyl group, which is located at the C2 position of the quinuclidine ring nih.gov. This functional group can play a crucial role in catalytic processes.

The hydroxymethyl group can act as a hydrogen bond donor or acceptor, facilitating interactions with the substrate or other reactive species in the transition state psu.edu. This ability to form hydrogen bonds can help to orient the substrate in a specific manner relative to the chiral catalyst, thereby promoting enantioselectivity psu.edu.

Structure Activity Relationship Sar and Molecular Interaction Studies

Elucidation of Molecular Recognition Principles of Quincoridine Derivatives

Molecular recognition principles involving this compound derivatives are influenced by their unique structural characteristics, particularly the enantiopure quinuclidine (B89598) core and the presence of additional functionalities like a hydroxymethyl group. buchler-gmbh.com This hydroxymethyl group allows for the attachment of further pharmacophoric units, enabling the design of more complex and selective therapeutic agents. buchler-gmbh.combuchler-gmbh.com The bicyclic structure of quinuclidine itself facilitates effective fitting into the active sites of enzymes and receptors, contributing to potent interactions. benchchem.com

Beyond biological targets, this compound and its derivatives have also been explored in other molecular recognition processes, notably in the development of efficient phase transfer catalysts and transition metal mediated reactions. buchler-gmbh.combuchler-gmbh.com This highlights the versatile molecular recognition capabilities of the quinuclidine scaffold, extending beyond typical receptor-ligand interactions. Studies on related macrocyclic compounds containing spiro-1,3-dioxane units and their supramolecular properties also provide insights into the types of interactions possible with similar rigid frameworks. ubbcluj.ro Furthermore, research into the molecular recognition capabilities of quinine (B1679958) carbamate (B1207046) ligands attached to silica (B1680970) for chromatographic separation of plasmid topoisomers demonstrates the potential for these scaffolds in selective binding applications. researchgate.net

Influence of Stereochemistry and Functional Group Modifications on Binding Affinity

Stereochemistry plays a crucial role in the binding affinity and biological activity of molecules, including this compound derivatives. solubilityofthings.com Enantiomers, which are stereoisomers, can exhibit different affinities for chiral receptors and enzymes, leading to varying biological responses. solubilityofthings.com For instance, studies on quinuclidine-triazole chemotypes have shown that stereochemistry significantly influences selective binding to nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes α3β4 and α7. nih.gov The (S)-enantiomers demonstrated significantly higher affinity (47-327-fold) for the α3β4 nAChR compared to their (R)-enantiomer counterparts, while the (R)-enantiomers showed a lower preference for the α7 nAChR. nih.gov Similarly, in the context of α7 nAChR agonists, the (R)-enantiomer of a quinuclidine benzamide (B126) series was preferred over the (S)-enantiomer for α7 activity, contrasting with the 5-HT3 receptor where the (S)-enantiomer is more potent. acs.org

Functional group modifications on the quinuclidine scaffold can significantly impact binding affinity. solubilityofthings.comsilcsbio.com The presence and position of specific functional groups dictate the chemical behavior of a molecule and influence its ability to bind to biological targets. solubilityofthings.com For example, the hydroxymethyl functionality in this compound allows for the attachment of various pharmacophoric groups, enabling the tuning of interactions with target molecules. buchler-gmbh.combuchler-gmbh.com Studies on squalene (B77637) synthase inhibitors based on quinuclidine derivatives have shown that modifications to the quinuclidine ring and attached biaryl systems influence inhibitory potency. acs.org The introduction of hydrophobic groups through modifications can enhance binding affinity by forming additional hydrophobic interactions with protein pockets. nih.gov Conversely, functional groups located in unfavorable regions of binding site "FragMaps" can be candidates for modification or deletion without negatively impacting affinity. silcsbio.com Quantitative evaluation of individual functional group contributions to binding affinity can be achieved through analysis of atomic Grid Free Energy (GFE) scores. silcsbio.com

Receptor-Ligand Interaction Mechanisms (e.g., 5-HT3, 5-HT4, NK1, alpha7 Nicotinic Acetylcholine Receptors)

Quinuclidine compounds, including this compound derivatives, are known to interact with various receptors, such as 5-HT3, 5-HT4, NK1, and alpha7 nicotinic acetylcholine receptors. buchler-gmbh.combuchler-gmbh.com

5-HT3 and 5-HT4 Receptors: Quinuclidine derivatives have shown activity as both antagonists and agonists at 5-HT3 and 5-HT4 receptors. For instance, an N-(quinuclidin-3-yl)-4-amino-3-chloro-1,8-naphthalimide derivative was found to be a potent 5-HT3 receptor antagonist in its (R)-enantiomeric form, while the (S)-enantiomer acted as a 5-HT4 receptor agonist with reduced 5-HT3 affinity. researchgate.net This highlights the distinct binding modes and interactions at these receptor subtypes influenced by the stereochemistry of the quinuclidine scaffold.

NK1 Receptor: Quinuclidine antagonists interact with the neurokinin-1 receptor (NK1R). wikipedia.orgnih.gov Studies suggest that glutamine 165 in the fourth transmembrane segment of the human NK1 receptor is critical for the binding of certain quinuclidine antagonists, potentially through a hydrogen bond interaction with a heteroatom at the C-3 position of the quinuclidine. nih.gov The bridgehead basic nitrogen of quinuclidine is also thought to play a role in NK1 receptor recognition through an ion pair interaction. wikipedia.org The binding site for non-peptide antagonists on the NK1 receptor overlaps with the binding site for peptide agonists in the fourth and seventh transmembrane segments. nih.gov

Alpha7 Nicotinic Acetylcholine Receptors (α7 nAChRs): Quinuclidine derivatives, such as quinuclidine benzamides, have been identified as agonists of α7 nAChRs. acs.orgnih.gov The SAR for α7 nAChR activity in this class of compounds differs from their activity at the 5-HT3 receptor, a structural homologue of α7 nAChRs. acs.orgnih.gov The α7 nAChR is a homomeric pentamer with five agonist binding sites located at the interfaces of the five identical α7 subunits. ijbs.commdpi.com These receptors are highly permeable to calcium and are involved in various neurological processes. acs.orgijbs.com Molecular docking and dynamics simulations have been used to study the interaction of quinuclidine-triazole chemotypes with α7 nAChRs, revealing the involvement of specific amino acid residues like TyrA93, TrpA149, and TrpB55 in enantiomer preference. nih.gov Cation-π interactions with the principal (+)-side and van der Waals interactions with the complementary (-)-side of the α7 nAChR binding cavity have been observed for some quinuclidine derivatives. frontiersin.org

Enzyme-Inhibitor Interaction Mechanisms (e.g., Squalene Synthase)

Quinuclidine derivatives, including those structurally related to this compound, have been investigated as inhibitors of squalene synthase (SQS). acs.orgnih.gov SQS is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the conversion of farnesyl pyrophosphate (FPP) to squalene. acs.orgnih.govpatsnap.com Inhibition of SQS is an attractive strategy for lowering cholesterol levels. nih.govpatsnap.com

Potent quinuclidine SQS inhibitors are thought to act as carbocation mimics during the enzymatic conversion of FPP to squalene. acs.org In vitro studies using rat microsomal SQS assays have shown that modifications to the quinuclidine ring can influence inhibitory potency. acs.org For example, dehydro and desoxy modifications to a quinuclidine SQS inhibitor retained potent activity, indicating that the hydroxyl group in the parent compound was not essential for potent in vitro enzyme inhibition. acs.org A 9H-fluorene moiety attached to the quinuclidine nucleus through a conformationally constrained three-atom linkage was found to be optimal for potent SQS inhibitory activity in a series of quinuclidine derivatives. nih.gov These inhibitors bind to the SQS active site, which is characterized as a hydrophobic pocket. tbzmed.ac.ir Understanding the atomic-level interactions within this binding site is crucial for the rational design of more effective inhibitors. tbzmed.ac.ir

SAR Studies on Related Quinolizidine (B1214090)/Quinuclidine Scaffolds

SAR studies on related quinolizidine and quinuclidine scaffolds provide valuable context for understanding the structural requirements for activity in this compound derivatives. Quinuclidine and quinolizidine cores are found in various natural products and synthetic compounds with diverse biological activities. acs.orgntu.edu.sg

SAR studies on alkyne-quinuclidine derivatives have led to the discovery of potent muscarinic antagonists. nih.gov Modifications around the alkyne-quinuclidine core influenced their potency and off-rates from the M3 receptor. nih.gov

Quinolizidine alkaloids, such as aloperine (B1664794) derivatives, have been investigated for antiviral activities. nih.govmdpi.com SAR studies on these compounds revealed that modifications on the aloperine scaffold can enhance potency against viruses like influenza virus and SARS-CoV-2, and that the SAR can be distinct for activity against different viruses. nih.govmdpi.com For example, compound 5, an aloperine derivative, was identified as a potent inhibitor of SARS-CoV-2 entry. mdpi.com

SAR analysis of quinuclidine-3-carboxylic acid derivatives has focused on optimizing pharmacological profiles by modifying chemical structures to enhance efficacy. benchchem.com These studies explore the influence of substituents on the quinuclidine ring on various biological targets, including enzymes and receptors. benchchem.com

SAR studies on thiourea-based antibacterial compounds have also involved this compound-amine (QCD-amine) derivatives, demonstrating the use of this compound as a building block in the synthesis of novel compounds for SAR investigations. maynoothuniversity.ie

The synthesis of complex natural products containing quinolizidine and piperidine (B6355638) rings has enabled SAR studies to identify key pharmacophores responsible for specific biological activities, such as antimalarial activity in vertine analogues. ntu.edu.sg Similarly, the synthesis of Cinchona alkaloid analogues, including didehydrated derivatives of quincorine (B1366806) and this compound, allows for the exploration of structure-selectivity relationships. researchgate.netdntb.gov.ua

Preclinical Research Methodologies for Mechanistic Elucidation

In Vitro Approaches for Target Engagement and Molecular Pathway Analysis

In vitro methodologies are fundamental for the initial assessment of a compound's interaction with specific biological targets and the subsequent analysis of affected molecular pathways. These studies are conducted in a controlled laboratory setting, often using isolated proteins, enzymes, cells, or tissue samples. ppd.com The concept of "target engagement" is central to these studies, referring to the direct binding of a drug molecule to its intended biological target in a physiologically relevant context. selvita.commerckgroup.com

Techniques commonly employed in vitro include:

Binding Assays: These assays measure the affinity and selectivity of Quincoridine binding to potential protein targets, such as receptors or enzymes. Techniques like radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can provide quantitative data on binding kinetics and thermodynamics.

Enzyme Activity Assays: If this compound is hypothesized to modulate enzyme activity, in vitro enzyme assays are used to measure its effect on the enzyme's catalytic rate. These assays can determine IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.

Cell-Based Assays: Utilizing cell lines or primary cells allows for the investigation of this compound's effects in a more complex biological environment. These assays can include:

Reporter Gene Assays: To assess the activation or inhibition of specific signaling pathways by measuring the expression of a reporter gene under the control of a responsive promoter.

Calcium Imaging: To monitor changes in intracellular calcium levels, which are often downstream of receptor activation or other signaling events.

Western Blotting and ELISA: To quantify changes in protein expression levels or phosphorylation status, indicating modulation of specific signaling cascades.

Cellular Thermal Shift Assay (CETSA): A label-free technique that assesses target engagement by measuring the thermal stability of a protein in the presence and absence of a compound. mdpi.com Ligand binding typically increases a protein's thermal stability. mdpi.com

High-Throughput Screening (HTS): Automated in vitro assays can be scaled up for HTS to rapidly screen large libraries of compounds, including derivatives or related structures to this compound, for activity against a specific target or pathway.

Data generated from these in vitro studies often includes binding constants (Kd, Ki), IC50/EC50 values, and measurements of changes in protein activity or levels. While specific in vitro data for this compound regarding its target engagement and molecular pathway analysis were not found in the conducted searches, these methodologies represent the standard approaches that would be applied to elucidate its mechanism of action at the cellular and molecular level. Data tables in such studies would typically present concentration-response curves and calculated potency values.

In Vivo Model Systems for Neurotransmitter System Investigations (Focus on mechanistic studies)

In vivo studies using animal models, frequently rodents, are essential for investigating the effects of compounds like this compound within the complexity of a living organism, particularly concerning neurotransmitter systems if these are hypothesized targets. nih.gov Mechanistic in vivo studies aim to understand how this compound influences neurotransmitter synthesis, release, reuptake, metabolism, and receptor interactions in specific brain regions, and how these changes correlate with observed behavioral or physiological effects.

Key in vivo approaches for mechanistic neurotransmitter system investigations include:

Microdialysis: This technique allows for the sampling of extracellular fluid from specific brain regions in awake, behaving animals. nih.gov The collected samples can then be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify levels of neurotransmitters (e.g., dopamine, serotonin, norepinephrine) and their metabolites over time following this compound administration. nih.gov This provides insights into the compound's impact on neurotransmitter dynamics.

Neurotransmitter Receptor Binding Studies: Using techniques like autoradiography or Positron Emission Tomography (PET) imaging with radiolabeled ligands, researchers can measure the occupancy of specific neurotransmitter receptors by this compound in different brain areas. This helps confirm target engagement in vivo and assess the relationship between exposure and receptor occupancy.

Electrophysiology: Recording the electrical activity of neurons in specific brain circuits can reveal how this compound alters neuronal firing patterns and synaptic transmission, providing functional evidence of its effects on neurotransmitter systems.

Immunohistochemistry and In Situ Hybridization: These techniques can be used to visualize and quantify the expression levels of proteins (e.g., neurotransmitter synthesizing enzymes, receptors, transporters) and their corresponding mRNA in brain tissue, providing insights into long-term adaptive changes induced by this compound.

Behavioral Pharmacology: While behavioral tests assess the functional outcome, they can be combined with the aforementioned techniques to correlate changes in neurotransmitter systems with specific behaviors, helping to establish mechanistic links.

Mechanistic in vivo studies on neurotransmitter systems would typically generate data on neurotransmitter concentrations, receptor occupancy levels, and changes in neuronal activity in response to different doses or time points of this compound administration. This data would often be presented in graphs showing concentration- or dose-dependent effects and time courses. Although specific in vivo data for this compound's effects on neurotransmitter systems were not found in the conducted searches, these methodologies are standard for investigating the neurobiological mechanisms of centrally acting compounds.

Pharmacokinetic-Pharmacodynamic (PK/PD) Correlations in Mechanistic Understanding

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are often integrated to establish PK/PD correlations, which are crucial for understanding the relationship between drug exposure (PK) and the magnitude and time course of its pharmacological effect (PD). slideshare.netaccp1.orgjapsonline.com This correlation is vital for elucidating the mechanistic link between the concentration of this compound at the site of action and the resulting biological response.

Pharmacokinetics (PK): PK studies describe how the body handles a drug, including its absorption, distribution, metabolism, and excretion (ADME). slideshare.netjapsonline.com These studies determine the concentration of this compound in biological fluids (e.g., plasma, brain tissue) over time following administration.

Pharmacodynamics (PD): PD studies measure the biological or pharmacological effects of this compound. In the context of mechanistic studies, PD endpoints are often biomarkers that reflect the engagement of the target or the modulation of a specific pathway. nih.gov For example, if this compound targets an enzyme, the PD endpoint might be the level of the enzyme's product or substrate.

PK/PD Modeling: Mathematical models are used to integrate PK and PD data. accp1.orgjapsonline.com These models can describe the relationship between this compound concentration and its effect, account for delays between exposure and response, and predict the time course of the effect based on a given dosing regimen. accp1.org Mechanistic PK/PD models aim to incorporate knowledge about the drug's mechanism of action and the underlying biological system to provide a more accurate and predictive understanding of the exposure-response relationship. diva-portal.orgnih.gov

Investigation of Drug Interaction with Biological Systems at a Molecular Level

Investigating the interaction of this compound with biological systems at a molecular level delves into the precise nature of the binding event and the subsequent conformational or functional changes that occur. This builds upon the target engagement studies (Section 6.1) by providing a more detailed atomic or molecular view of the interaction.

Structural Biology: Techniques like X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM) can provide high-resolution three-dimensional structures of the target protein alone and in complex with this compound. This allows researchers to visualize how this compound binds to the target, identify key interacting residues, and understand the structural basis of binding affinity and specificity.

Molecular Dynamics (MD) Simulations: Computational methods like MD simulations can model the dynamic behavior of this compound and its target protein over time. mdpi.com These simulations can provide insights into the flexibility of the binding site, the stability of the complex, and the conformational changes induced by binding. mdpi.com

Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Surface Plasmon Resonance (SPR) can provide information about the binding kinetics, thermodynamics, and conformational changes upon this compound binding.

Proteomics: Mass spectrometry-based proteomics can be used to identify and quantify changes in protein expression or post-translational modifications (e.g., phosphorylation) in cells or tissues treated with this compound. This can help identify downstream effectors and pathways modulated by the compound. mdpi.com

Biophysical Techniques: Techniques like Differential Scanning Fluorimetry (DSF) or MicroScale Thermophoresis (MST) can measure the thermal stability or binding affinity of the target protein in the presence of this compound.

These molecular-level investigations provide a deeper understanding of how this compound interacts with its target and initiates a biological response. Data generated includes structural coordinates, binding energies, kinetic rates, and profiles of protein modifications. While the principles of these techniques are widely applied in drug discovery mdpi.commdpi.com, specific data detailing this compound's interaction with biological systems at this molecular level were not found in the conducted searches.

Analytical Chemistry Techniques for Quincoridine Characterization and Quantification in Research

Spectroscopic Analysis Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are fundamental for elucidating the structure and confirming the identity of quincoridine.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a powerful tool for determining the arrangement of atoms within the this compound molecule. High-resolution ¹H-NMR and IR spectroscopy have been used for structural assignments of this compound derivatives lew.ro. Signals in the ¹H- and ¹³C-NMR experiments are typically in the expected range for Cinchona alkaloids, from which this compound is derived mdpi.com. For instance, specific carbon atoms in the quinuclidine (B89598) ring can be differentiated using ¹³C NMR analysis acs.org.

Infrared (IR) spectroscopy provides information about the functional groups present in this compound. Characteristic absorption bands in the IR spectrum correspond to the vibrations of specific chemical bonds. For example, the presence of an ester group in this compound derivatives can be confirmed by characteristic absorption bands in the range of 1710-1750 cm⁻¹ for the C=O stretching vibration and at 1238 and 1165 cm⁻¹ for the C-O stretching vibrations lew.ro.

Mass Spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and the detection of impurities. High-resolution mass spectrometry (HRMS), such as HR-MS (ESI, MeOH), can provide accurate mass measurements, allowing for the determination of the elemental composition of this compound and its derivatives mdpi.com. Mass spectrometry can also be coupled with separation techniques like capillary electrophoresis for sensitive determination and identification of compounds, including cinchona alkaloids and their derivatives like this compound researchgate.net. Predicted Collision Cross Section (CCS) values per adduct can also be calculated using methods like CCSbase, providing additional data for characterization uni.lu.

Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are crucial for separating this compound from mixtures and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of cinchona alkaloids and their derivatives, including this compound. researchgate.netcolab.ws Reversed-phase HPLC, often using C18-modified silica (B1680970) columns with acidic mobile phases and UV detection, is a common approach for the quantitative analysis of these compounds researchgate.net.

HPLC methods have been optimized and validated for the quantification of this compound derivatives, demonstrating accuracy, precision, and reproducibility lew.ro. Different stationary phases, such as Nucleosil C18, Nucleosil C8, Hipersil C18, and Lichrosphere RP18, have been tested for the separation of this compound derivatives lew.ro. The choice of mobile phase, including the use of acetonitrile (B52724) and phosphate (B84403) buffer with additives like hexylamine, is critical for achieving good separation performance lew.ro. UV detection is commonly employed, and the sensitivity of the method can be indicated by the limit of detection (LOD) and limit of quantification (LOQ) values lew.ro.

Chiral HPLC is particularly useful for determining the enantiomeric purity of this compound and its chiral derivatives. Chiral stationary phases, such as Daicel CHIRALPAK IC, are used for the separation of enantiomers rsc.org. The enantiomeric ratio of a product can be determined by analyzing the peak areas of the separated enantiomers in the chiral HPLC chromatogram rsc.org.

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray Diffraction (XRD) is a technique used to determine the arrangement of atoms in crystalline solids, providing detailed information about the solid-state structure of this compound or its derivatives. X-ray crystal diffraction has been used to elucidate the structure of this compound derivatives researchgate.net. This technique is particularly valuable for confirming the stereochemistry and conformation of the molecule in the solid state liverpool.ac.uk.

X-ray diffraction analyses have been employed to determine the solid-state structures of compounds containing the quinuclidine ring of cinchona alkaloids, including this compound derivatives mdpi.comsemanticscholar.orgdntb.gov.ua. These studies can provide insights into the precise bond lengths, bond angles, and spatial arrangement of atoms, complementing the structural information obtained from NMR spectroscopy.

Application of this compound as a Reference Standard in Analytical Method Development

This compound, due to its well-defined structure and properties, can serve as a reference standard in the development and validation of analytical methods. Reference standards are essential for ensuring the accuracy, reliability, and traceability of quantitative analysis spirochem.com. High-purity reference standards are required for method development and quality control in various applications, including pharmaceutical analysis spirochem.comsigmaaldrich.com.

While the search results specifically mention quinidine (B1679956) and other cinchona alkaloids as USP reference standards avantorsciences.com, the principle extends to related compounds like this compound when used in specific research contexts. The use of this compound as a reference standard would involve using a sample of known high purity and well-characterized properties to calibrate instruments, validate separation methods (like HPLC), and quantify the amount of this compound in a sample. This is particularly relevant when developing methods for analyzing reaction mixtures or assessing the purity of synthesized this compound or its derivatives lew.ro.

Computational Chemistry and Theoretical Investigations of Quincoridine

Quantum Chemical Calculations (e.g., Density Functional Theory Studies) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been applied to study the electronic structure and reactivity of Quincoridine and its derivatives. DFT is a widely used method in computational chemistry due to its balance of accuracy and computational cost, making it suitable for investigating the properties of molecules with a relatively large number of electrons d-nb.infowikipedia.org. These calculations can provide insights into various molecular descriptors, such as HOMO-LUMO energies, dipole moment, and total energy, which are related to a molecule's reactivity researchgate.net.

Studies on related quinoline (B57606) derivatives have utilized DFT with various functionals and basis sets to understand structural characteristics, energies, tautomerism, and reactivity scirp.org. For instance, DFT calculations have been used to determine preferred sites for electrophilic and nucleophilic attack scirp.org. While direct studies on this compound's electronic structure and reactivity using DFT were not extensively detailed in the search results, the application of these methods to similar cinchona alkaloids and quinoline systems suggests their relevance for understanding this compound's chemical behavior researchgate.netscirp.orgresearchgate.net.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are powerful tools for exploring the dynamic behavior and conformational landscape of molecules in solution or other environments cresset-group.com. Conformational analysis is crucial for understanding how a molecule's shape influences its reactivity and interactions. For cinchona alkaloids, which possess flexible structures, MD simulations can reveal important conformational preferences and transitions.

Studies on cinchonine (B1669041) and cinchonidine, pseudo-enantiomers related to this compound, have employed quantum chemical molecular dynamics simulations combined with principal component analysis (PCA) to investigate their full conformational space researchgate.netresearchgate.net. This approach allows for the sampling of Cartesian coordinates, reduction of dimensionality, and identification of probable conformational states researchgate.net. Such studies have provided crucial insights into the chirality induction of these alkaloids by comparing the conformational spaces of pseudo-enantiomers researchgate.netresearchgate.net. While specific MD studies solely focused on this compound were not prominently featured, the application of these techniques to closely related cinchona alkaloids highlights their utility in understanding the conformational dynamics relevant to this compound's function, particularly in asymmetric catalysis researchgate.net.

Predictive Modeling for Reaction Outcomes and Enantioselectivity

Predictive modeling, often employing statistical methods like multivariate linear regression (MLR) and machine learning algorithms, is increasingly used in chemistry to forecast reaction outcomes and enantioselectivity chiralpedia.comnih.govcam.ac.uksemanticscholar.org. This is particularly relevant in asymmetric catalysis, where predicting the stereochemical outcome of a reaction is crucial for catalyst design and optimization chiralpedia.comcam.ac.uk.

Computational studies have rationalized the observed stereoselectivity in reactions catalyzed by this compound-amine compared to Quincorine-amine diva-portal.orgnih.gov. Theoretical calculations have provided insights into the mechanism and activation barriers, explaining the differences in enantioselectivity diva-portal.orgnih.gov. Predictive models can be built by correlating catalyst structure, substrate properties, and reaction conditions with experimental outcomes, allowing for the prediction of enantioselectivity for untested systems chiralpedia.comsemanticscholar.orgnih.gov. While detailed predictive models specifically centered on this compound were not extensively described, the application of these techniques to understand and predict the stereochemical outcomes in asymmetric reactions catalyzed by related cinchona alkaloid derivatives demonstrates their potential utility for this compound chiralpedia.comnih.govcam.ac.uksemanticscholar.orgdiva-portal.orgnih.govnih.gov.

Computational Studies on Catalyst Structure and Behavior

Computational studies are essential for understanding the structure and behavior of catalysts, including those derived from cinchona alkaloids like this compound. These studies can investigate the active form of the catalyst, its interactions with substrates and reagents, and the reaction mechanism.

Computational studies, including DFT calculations, have been used to investigate the behavior of cinchona alkaloid-derived catalysts. For example, computational studies have shown that a quinine (B1679958) thiourea (B124793) catalyst can exist in a dimeric form under certain conditions due to non-covalent interactions e-bookshelf.de. Theoretical calculations have also been used to understand the mechanism of reactions catalyzed by cinchona alkaloid derivatives, such as the alcohol-mediated dihydrogen activation in hydrogenation reactions catalyzed by this compound-amine and Quincorine-amine diva-portal.orgnih.gov. These studies provide mechanistic insights that explain observed differences in catalytic activity and selectivity diva-portal.orgnih.gov. Computational methods are also used to study the dynamics and structural variation of catalysts, including supported metal atoms and clusters, and to understand the metal-support interactions relevant in heterogeneous catalysis frontiersin.orgjyu.fi.

Biosynthetic Pathways and Metabolic Origins of Quincoridine Precursors

Quincoridine as a Derivative within the Cinchona Alkaloid Family

This compound is recognized as a compound structurally related to the Cinchona alkaloids, a group of historically significant natural products isolated from the bark of Cinchona trees (Rubiaceae family). uni.lunih.govalfa-chemistry.com Cinchona alkaloids, such as quinine (B1679958), quinidine (B1679956), cinchonine (B1669041), and cinchonidine, are characterized by the presence of both a quinoline (B57606) ring system and a quinuclidine (B89598) ring system. chemtunes.com

This compound and its pseudo-enantiomer, Quincorine (B1366806), are considered derivatives within this family. uni.lu Notably, in this compound and Quincorine, the quinol-4-yl moiety characteristic of the major Cinchona bases is replaced by a simple hydrogen atom. uni.lu The presence of the quinuclidine ring in this compound is a key structural feature that links it to the Cinchona alkaloids. chemtunes.com Synthetic strategies have also utilized didehydrated derivatives of quincorine and this compound to construct compounds featuring the quinuclidine ring system found in Cinchona alkaloids. nih.gov

General Biosynthesis of Lysine-Derived Alkaloids (e.g., Quinolizidines and Quinuclidines)

Alkaloids are a diverse class of nitrogen-containing secondary metabolites in plants, with their biosynthesis often originating from amino acids. Lysine (B10760008) is a primary precursor for several groups of alkaloids, including quinolizidine (B1214090), piperidine (B6355638), indolizidine, and lycopodium (B1140326) alkaloids.

The general biosynthetic route for many lysine-derived alkaloids, particularly quinolizidines, begins with the decarboxylation of L-lysine. This committed step is catalyzed by the enzyme Lysine Decarboxylase (LDC), which converts L-lysine into the diamine cadaverine (B124047). Cadaverine then undergoes oxidative deamination, a process often mediated by copper amine oxidase (CuAO). The resulting reactive intermediate, 5-aminopentanal, typically undergoes spontaneous intramolecular cyclization to form Δ1-piperideine, a cyclic Schiff base. Δ1-piperideine serves as a universal intermediate for the biosynthesis of various lysine-derived alkaloid structures, including the bicyclic systems found in quinolizidines, which are formed through the cyclization of cadaverine units.

While the quinuclidine core of this compound shares structural similarities with the bicyclic systems found in lysine-derived quinolizidines, the primary established biosynthetic pathway for the quinuclidine moiety in Cinchona alkaloids, and thus in this compound as a related compound, originates differently. Cinchona alkaloids are classified as monoterpenoid indole (B1671886) alkaloids, synthesized from the precursors tryptamine (B22526) (derived from tryptophan) and the monoterpene secologanin (B1681713). These two precursors condense to form strictosidine (B192452), a pivotal intermediate in the biosynthesis of a vast array of monoterpene indole alkaloids, including those of the Cinchona type. The pathway then diverges from strictosidine to produce the specific structures of Cinchona alkaloids, involving the formation of the quinuclidine and quinoline ring systems. Therefore, while the structural motif of the quinuclidine ring can be conceptually related to bicyclic lysine-derived structures, its actual biosynthetic origin in the context of this compound within the Cinchona family is through the tryptophan/secologanin pathway.

Enzymatic Steps and Genetic Control in Precursor Alkaloid Synthesis

The biosynthesis of both lysine-derived alkaloids and the monoterpenoid indole alkaloids leading to the Cinchona family is controlled by specific enzymatic steps and regulated at the genetic level.

In the biosynthesis of lysine-derived alkaloids such as quinolizidines, Lysine Decarboxylase (LDC) plays a crucial role as the enzyme catalyzing the initial decarboxylation of lysine to cadaverine. Copper Amine Oxidase (CuAO) is another key enzyme involved in the subsequent oxidative deamination of cadaverine. Research utilizing transcriptomics and genomics is contributing to the identification of the genes encoding these biosynthetic enzymes and the regulatory elements controlling their expression.

For the biosynthesis of Cinchona alkaloids, the pathway from tryptophan and secologanin involves several specific enzymes. Tryptophan Decarboxylase (TDC) catalyzes the decarboxylation of tryptophan to tryptamine. Strictosidine Synthase (STR) is responsible for the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine. Downstream enzymatic steps lead to the formation of the complex Cinchona alkaloid structures. Recent studies have identified enzymes involved in later stages of quinine biosynthesis, including a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE) that act on strictosidine aglycone to yield dihydrocorynantheal, and an O-methyltransferase involved in the modification of intermediates like 6'-hydroxycinchoninone.

The regulation of alkaloid biosynthesis is multifaceted, involving developmental and environmental signals, signal transduction pathways, specific promoter elements, and transcriptional regulators. Cellular compartmentalization and the organization of enzymes into metabolic channels and complexes also play a significant role in controlling the flux through these pathways. Advances in genomics and transcriptomics have become powerful tools for elucidating the genetic basis of alkaloid biosynthesis and identifying candidate genes involved in both enzymatic steps and regulatory mechanisms.

Emerging Research Frontiers and Future Directions in Quincoridine Studies

Development of Novel Quincoridine-Based Chemical Probes for Biological Systems

Chemical probes are crucial tools in chemical biology, designed to modulate specific biological targets with high potency and selectivity to understand complex biological processes at the molecular level febs.orguchicago.edunih.gov. This compound's quinuclidine (B89598) core is known to have affinity towards various receptors, including 5-HT₃, 5-HT₄, and NK₁ receptors buchler-gmbh.com. This inherent biological relevance makes this compound and its derivatives promising scaffolds for developing novel chemical probes.

The additional hydroxymethyl functionality in this compound allows for the attachment of further functional groups, facilitating the creation of diverse derivatives buchler-gmbh.com. This structural modularity is key to designing probes with tailored specificity and activity for particular biological targets. The development of enantiomerically pure this compound derivatives is particularly relevant, as stereochemistry plays a significant role in biological interactions buchler-gmbh.com. High-throughput screening and combinatorial techniques are expected to accelerate the discovery and optimization of this compound-based probes for various applications, including investigating receptor function and signaling pathways buchler-gmbh.com.

The potential applications of such probes span various areas of chemical biology, including cell biology, cancer biology, and neuroscience, by enabling precise manipulation and study of biological targets in complex systems febs.orguchicago.edursc.org.

Exploration of Untapped Catalytic Reactivities and Green Chemistry Applications

This compound, as a derivative of Cinchona alkaloids, is part of a class of compounds with a long history of use in catalysis, particularly in asymmetric synthesis buchler-gmbh.comresearchgate.netresearchgate.net. The demand for enantioselective catalysts is continuously increasing buchler-gmbh.com. This compound and its derivatives offer a pathway to a wide variety of non-natural and semi-natural Cinchona alkaloid-based ligands buchler-gmbh.com.

Research is exploring the use of this compound-based ligands in various asymmetric catalytic reactions. For instance, chiral ligands based on quinuclidines like this compound have shown high enantioselectivity in asymmetric synthesis, with reported values up to 99% enantiomeric excess (ee) for different catalytic processes buchler-gmbh.com. Specific examples include their use in asymmetric transfer hydrogenation of aromatic ketones liverpool.ac.uk.

Furthermore, this compound derivatives have been investigated in the context of green chemistry. Catalysis is a cornerstone of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances catalysis.blogijcrt.org. The use of this compound-based catalysts in environmentally benign solvent systems or under milder conditions aligns with these principles pitt.edu. For example, studies have explored the use of amino derivatives of this compound for the capture of carbon dioxide, forming stable alkylammonium alkylcarbamates mdpi.com. While this specific application relates to CO₂ capture rather than catalysis using CO₂, it highlights the potential of this compound derivatives in reactions involving CO₂, a key aspect of green chemistry mdpi.com. The exploration of this compound's catalytic potential in reactions relevant to sustainable synthesis and the development of recyclable catalytic systems based on this compound are active areas of research researchgate.net.

Integration of Advanced Experimental and Computational Techniques for Deeper Mechanistic Understanding

Understanding the detailed mechanism of action is crucial for optimizing the performance of this compound-based catalysts and probes. Advanced experimental techniques, such as detailed kinetic studies and spectroscopic analysis, are employed to gain insights into reaction pathways and intermediate species.

Complementing experimental approaches, computational chemistry plays a vital role in elucidating the mechanistic intricacies of this compound-involved processes diva-portal.orgacs.orgresearchgate.net. Theoretical calculations, such as density functional theory (DFT), can provide insights into transition states, activation barriers, and the role of stereochemistry in determining reaction outcomes diva-portal.orgacs.org. For example, computational studies have been used to rationalize the stereoselectivity observed with this compound-amine compared to Quincorine-amine in asymmetric addition reactions diva-portal.orgacs.org. These studies can reveal subtle energetic differences and structural factors that govern reactivity and selectivity.

The integration of experimental findings with computational modeling allows for a more comprehensive understanding of how this compound interacts with substrates, reagents, and biological targets, guiding the rational design of improved catalysts and probes diva-portal.orgacs.org. Techniques like molecular docking and dynamics simulations are also becoming increasingly relevant for predicting the binding interactions of this compound derivatives with biological macromolecules researchgate.netfrontiersin.org.

Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Material Science

The study of this compound naturally lends itself to interdisciplinary research, bridging synthetic chemistry, chemical biology, and increasingly, material science uchicago.eduhksccb.hkkyoto-u.ac.jpnortheastern.edunih.gov. Synthetic chemists are focused on developing efficient and stereoselective routes to this compound and its diverse derivatives, providing the necessary molecular scaffolds for further investigation acs.orgrsc.org.